Enzymatic Dehalogenation Activity: 1,3-Dibromo-2-propanol vs. 1,3-Dichloro-2-propanol
In a direct head-to-head comparison of substrate activity for a halohydrin dehalogenase (HHDH) from Agrobacterium tumefaciens, 1,3-dibromo-2-propanol demonstrated significantly higher relative activity than its chlorinated analog, 1,3-dichloro-2-propanol (1,3-DCP). For the wild-type enzyme (Wt-HHDH), the relative activity of 1,3-dibromo-2-propanol was 113.2% compared to 100% for 1,3-DCP. For the mutant enzyme (Mut-HHDH), the relative activity was 122.9% compared to 100% for 1,3-DCP [1]. This quantitative difference in enzymatic turnover directly impacts the efficiency of biocatalytic processes utilizing this substrate.
| Evidence Dimension | Relative enzymatic activity (%) |
|---|---|
| Target Compound Data | 113.2% (Wt-HHDH); 122.9% (Mut-HHDH) |
| Comparator Or Baseline | 1,3-Dichloro-2-propanol (1,3-DCP): 100% (baseline for both enzymes) |
| Quantified Difference | +13.2% (Wt-HHDH); +22.9% (Mut-HHDH) |
| Conditions | Halohydrin dehalogenase assay; 40 mM substrate concentration; purified enzymes from Agrobacterium tumefaciens. |
Why This Matters
Higher enzymatic turnover of the dibromo compound translates to faster reaction rates and potentially higher product yields in biocatalytic syntheses, offering a clear performance advantage over the dichloro analog.
- [1] Xue, F., et al. Expression, characterization, and improvement of a newly cloned halohydrin dehalogenase from Agrobacterium tumefaciens and its application in production of epichlorohydrin. Journal of Industrial Microbiology & Biotechnology, 2016. View Source
